REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[CH:9][S:10][C:3]=12.C([Li])CCC.Br[C:17]1[N:22]=[CH:21][C:20]([CH2:23][N:24]([CH2:32][CH2:33][O:34][CH3:35])[C:25](=[O:31])[O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[CH:19][CH:18]=1.C([O-])(O)=O.[Na+]>C1COCC1.[Cl-].[Zn+2].[Cl-].CCOC(C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([C:17]3[N:22]=[CH:21][C:20]([CH2:23][N:24]([CH2:32][CH2:33][O:34][CH3:35])[C:25](=[O:31])[O:26][C:27]([CH3:28])([CH3:29])[CH3:30])=[CH:19][CH:18]=3)[S:10][C:3]=12 |f:3.4,6.7.8|
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Name
|
|
Quantity
|
8.84 g
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Type
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reactant
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Smiles
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ClC1=C2C(=NC=C1)C=CS2
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Name
|
|
Quantity
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20.86 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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|
Quantity
|
100 μL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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palladium tetrakistriphenylphosphine
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Quantity
|
1.004 g
|
Type
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reactant
|
Smiles
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|
Name
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|
Quantity
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6 g
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Type
|
reactant
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Smiles
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BrC1=CC=C(C=N1)CN(C(OC(C)(C)C)=O)CCOC
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Name
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|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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|
Quantity
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52.1 mL
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Type
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catalyst
|
Smiles
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[Cl-].[Zn+2].[Cl-]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
|
After 1 h
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Duration
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1 h
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Type
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TEMPERATURE
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Details
|
the mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 1 h
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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CUSTOM
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Details
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To the cooled reaction mixture
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Type
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CUSTOM
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Details
|
The organic layer was collected
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with EtOAc (3×100 mL)
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Type
|
WASH
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Details
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The combined organic solutions were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous Na2SO4
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Type
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CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (eluent hexane/EtOAc:5/5, 3/7, 0/100)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1)C=C(S2)C2=CC=C(C=N2)CN(C(OC(C)(C)C)=O)CCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.41 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |